GABAA Receptor Antagonism: Direct Electrophysiological Comparison with Pentobarbitone
Bemegride demonstrates a direct antagonistic action at the GABAA receptor, a mechanism distinct from indirect chemoreceptor agonists. In whole-cell patch-clamp recordings from mouse spinal neurons, bemegride suppressed both GABA-evoked and pentobarbitone-evoked whole-cell currents to similar extents [1]. This provides a quantifiable, receptor-level differentiation for studies requiring specific GABAA antagonism rather than general CNS stimulation.
| Evidence Dimension | Suppression of GABAA receptor-mediated whole-cell currents |
|---|---|
| Target Compound Data | Suppresses both GABA- and pentobarbitone-evoked whole-cell currents to similar extents |
| Comparator Or Baseline | Pentobarbitone: Potentiates GABA-evoked currents by prolonging channel open bursts. Steroids: Also prolong GABA-activated bursts. |
| Quantified Difference | Qualitative: Bemegride antagonizes; pentobarbitone and steroids potentiate. Quantitative: Suppression of evoked currents to similar extents for both GABA and pentobarbitone. |
| Conditions | Whole-cell patch-clamp recordings on cultured mouse spinal neurons. |
Why This Matters
This data confirms bemegride as a functional GABAA antagonist, critical for research where specific receptor-level blockade, rather than indirect stimulation, is the experimental requirement.
- [1] Barker, J. L., Harrison, N. L., Lange, G. D., & Owen, D. G. (1987). Actions of steroids and bemegride on the GABAA receptor of mouse spinal neurones in culture. Journal of Physiology, 386, 485-501. View Source
